(E)-3-Decenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

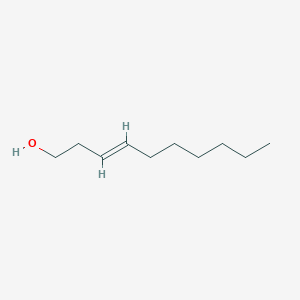

(E)-3-Decenol is an organic compound belonging to the family of alkenols. It is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the third carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry. Its molecular formula is C10H20O, and it is a colorless liquid at room temperature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E)-3-Decenol can be synthesized through various methods, including the reduction of (E)-3-decenal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of (E)-3-decenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.

Analyse Chemischer Reaktionen

Oxidation Reactions

(E)-3-Decenol undergoes oxidation to form aldehydes or carboxylic acids depending on the oxidizing agent:

Key Findings :

-

PCC is preferred for aldehyde formation due to milder conditions and higher selectivity .

-

Strong oxidants like KMnO₄ lead to cleavage of the double bond in some cases, reducing yields .

Reduction Reactions

The alkene and hydroxyl groups participate in reduction pathways:

Notes :

-

Hydrogenation preserves the hydroxyl group while saturating the double bond .

-

This compound is resistant to reduction by strong hydride donors like LiAlH₄ .

Elimination Reactions

This compound can undergo dehydration to form alkenes via E1 or E2 mechanisms:

E1 Mechanism

-

Conditions : H₂SO₄, 80°C

-

Product : 1,3-Decadiene (major) and 2,4-Decadiene (minor)

E2 Mechanism

-

Conditions : KOtBu in DMSO, 25°C

-

Product : (E)-3,4-Decadiene (stereospecific anti-elimination)

Comparison :

-

E1 proceeds via carbocation intermediates, leading to possible rearrangements.

Substitution Reactions

The hydroxyl group can be replaced by halides or other leaving groups:

Challenges :

Metathesis Reactions

This compound participates in olefin metathesis when derivatized:

| Catalyst | Reaction Type | Product | Yield | References |

|---|---|---|---|---|

| Grubbs’ 1st gen (Ru-based) | Cross-metathesis with 5-hexenyl acetate | 5-Decenyl acetate (pheromone analog) | ~84% |

Applications :

Atmospheric Degradation

In the troposphere, this compound reacts with OH radicals:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(E)-3-Decenol serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the production of other organic compounds. It can undergo oxidation to form aldehydes or carboxylic acids, and reduction to yield saturated alcohols.

Biological Research

In biological studies, this compound has been identified as a pheromone or signaling molecule in insects. Research indicates that it plays a role in communication among woodwasps, which could lead to novel pest management strategies through the development of pheromone traps or mating disruption techniques .

Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry. It is incorporated into various products to enhance scent profiles, contributing to the appeal of perfumes and other scented products .

Agricultural Applications

Case Study 1: Pheromonal Communication in Woodwasps

A study investigated the role of this compound as a pheromone in woodwasps. The researchers employed Gas Chromatography coupled with Electro-antennographic Detection (GC-EAD) to confirm the biological activity of this compound as an attractant for woodwasps. The findings suggest that optimizing pheromone blends containing this compound can enhance trapping efficiency and pest control strategies.

Case Study 2: Fragrance Development

In a study focused on the fragrance industry, this compound was analyzed for its olfactory properties when blended with other compounds. The results indicated that it significantly enhances the overall scent profile, making it a preferred choice for perfumers aiming for specific aromatic characteristics .

Wirkmechanismus

(E)-3-Decenol can be compared with other similar compounds such as (E)-2-Decenol and (E)-4-Decenol. While all these compounds share the decenol backbone, their unique structural differences, such as the position of the double bond and hydroxyl group, result in distinct chemical and physical properties. For instance, (E)-2-Decenol has the double bond between the second and third carbon atoms, while (E)-4-Decenol has it between the fourth and fifth carbon atoms. These differences can affect their reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

- (E)-2-Decenol

- (E)-4-Decenol

- (E)-3-Nonenol

Eigenschaften

CAS-Nummer |

10339-60-3 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

IUPAC-Name |

dec-3-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3 |

InChI-Schlüssel |

MTIJDFJGPCJFKE-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCO |

Isomerische SMILES |

CCCCCC/C=C/CCO |

Kanonische SMILES |

CCCCCCC=CCCO |

Key on ui other cas no. |

69093-74-9 10339-60-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.